Gold

Catalog No.
S566445
CAS No.
7440-57-5
M.F
Au
M. Wt
196.96657 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gold

CAS Number

7440-57-5

Product Name

Gold

IUPAC Name

gold

Molecular Formula

Au

Molecular Weight

196.96657 g/mol

InChI

InChI=1S/Au

InChI Key

PCHJSUWPFVWCPO-UHFFFAOYSA-N

SMILES

[Au]

Solubility

INSOL IN WATER, ACID; SOL IN POTASSIUM CYANIDE, HOT SULFURIC ACID
Soluble in aqua regia, insoluble in acids
Dissolves readily in 3:1 hydrochloric-nitric acid to form HAuCl4; dissolves in cyanide solutions in the presence of air or hydrogen peroxide to form Au(CN)2

Synonyms

Colloid, Gold, Colloidal Gold, Gold Colloid, Gold, Colloidal

Canonical SMILES

[Au]

Catalysis

Gold, particularly in its nano-sized form, acts as an efficient catalyst in numerous chemical reactions. Its high surface area and unique electronic structure enable efficient adsorption and activation of various molecules, leading to faster and more selective reactions. Gold catalysts are being explored in several areas, including:

  • Pollution control: Gold-based catalysts can convert harmful pollutants like nitrogen oxides and carbon monoxide into less harmful substances, contributing to cleaner air. [Source: ]
  • Fine chemical synthesis: Gold catalysts are used in the production of various fine chemicals, such as pharmaceuticals and agrochemicals, with improved efficiency and reduced environmental impact. [Source: ]

Biomedicine

Gold nanoparticles (AuNPs) exhibit unique properties that make them valuable tools in various biomedical research areas:

  • Drug delivery: AuNPs can be functionalized to carry drugs specifically to diseased cells, improving drug targeting and reducing side effects. [Source: ]
  • Bioimaging: AuNPs can be used as contrast agents in various imaging techniques like X-ray and photoacoustic imaging, allowing for better visualization of tumors and other diseases. [Source: ]
  • Biosensors: AuNPs can be used to develop highly sensitive biosensors for detecting various biomarkers associated with diseases, enabling early diagnosis and monitoring. [Source: ]

Materials Science

Gold's unique properties, such as excellent electrical conductivity and resistance to corrosion, make it valuable in material science research:

  • Nanoporous gold: This material with a network of interconnected pores exhibits high surface area and catalytic activity, making it useful in sensors and fuel cells. [Source: ]
  • Surface plasmon resonance (SPR): This phenomenon involving the interaction of light with AuNPs allows for highly sensitive detection of biomolecules, making it valuable in various biosensing applications. [Source: ]

Gold, with the chemical symbol Au (from the Latin aurum), is a dense, lustrous yellow metal classified as a transition metal in Group 11 of the periodic table. It has an atomic number of 79 and is known for its exceptional malleability, ductility, and resistance to corrosion. Gold is typically found in its native state as nuggets or grains in rocks and alluvial deposits. Its unique properties, such as high conductivity and low reactivity, make it valuable for various applications, particularly in jewelry and electronics .

Some notable reactions include:

  • Formation of Soluble Complexes: Gold(I) reacts with sodium or potassium cyanide under alkaline conditions to form soluble complexes like Au(CN)₂⁻.
  • Reduction Reactions: Gold ions in solution can be reduced to metallic gold by adding other metals, which serve as reducing agents .

Gold compounds can be synthesized through various methods:

  • Chemical Precipitation: Mixing solutions of gold salts with reducing agents can precipitate metallic gold or other gold compounds.
  • Solvothermal Synthesis: This method involves dissolving gold precursors in solvent at high temperatures and pressures to form nanoparticles or clusters.
  • Electrochemical Methods: Gold ions can be reduced electrochemically to form thin films or nanoparticles on conductive substrates .

Gold's unique properties lend themselves to a wide range of applications:

  • Jewelry: Approximately 75% of mined gold is used in jewelry due to its aesthetic appeal and resistance to tarnish.
  • Electronics: Gold is used for plating electrical contacts due to its excellent conductivity and resistance to corrosion.
  • Medicine: Gold compounds are employed in treating rheumatoid arthritis and are being researched for potential cancer therapies .
  • Nanotechnology: Gold nanoparticles are utilized in drug delivery systems, imaging, and diagnostics due to their biocompatibility and ease of functionalization .

Studies on interactions involving gold compounds have highlighted their unique bonding characteristics. For instance, aurophilic bonding refers to the tendency of gold ions to interact at distances shorter than typical van der Waals interactions but longer than conventional covalent bonds. This phenomenon plays a significant role in the stability of certain gold complexes . Additionally, research into the interactions between gold nanoparticles and biological systems has opened avenues for targeted drug delivery and imaging techniques.

Gold shares similarities with several other noble metals such as silver (Ag), platinum (Pt), and palladium (Pd). Here’s a comparison highlighting its uniqueness:

PropertyGold (Au)Silver (Ag)Platinum (Pt)Palladium (Pd)
Atomic Number79477846
Common Oxidation States+1, +3+1, +2+2, +4+2, +4
MalleabilityMost malleableLess malleableLess malleableLess malleable
ReactivityLeast reactiveMore reactiveModerately reactiveModerately reactive
Primary UseJewelry, electronicsJewelry, photographyCatalystsCatalysts

Gold's exceptional resistance to corrosion and tarnishing sets it apart from silver and makes it more suitable for long-term applications like electronics and jewelry.

Electron Configuration and Orbital Structure

Gold, with atomic number 79, possesses a complex electronic structure that deviates from the expected Aufbau principle ordering [1] [2]. The ground state electron configuration of neutral gold is [Xe] 4f¹⁴ 5d¹⁰ 6s¹, representing a notable exception to the predicted [Xe] 4f¹⁴ 5d⁹ 6s² configuration [1] [3]. This exceptional configuration arises from the enhanced stability achieved when the 5d subshell is completely filled rather than partially occupied [3] [17].

The complete electron distribution across all orbitals demonstrates the shell structure of 2.8.18.32.18.1, with electrons systematically filling from the innermost 1s orbital to the outermost 6s orbital [2]. The 79 electrons occupy orbitals according to their energy levels, with the 1s through 5p orbitals forming the core electron configuration equivalent to xenon [2] [22].

Shell/SubshellNumber of ElectronsPrincipal Quantum Number (n)Azimuthal Quantum Number (l)
1s210
2s220
2p621
3s230
3p631
3d1032
4s240
4p641
4d1042
4f1443
5s250
5p651
5d1052
6s160

The orbital structure reveals that gold has two valence electrons, residing in the 6s¹ configuration, while the filled 5d¹⁰ orbitals contribute significantly to the chemical properties [3]. The term symbol for the ground state is ²S₁/₂, indicating a doublet spin state with total angular momentum quantum number J = 1/2 [2] [22].

The effective nuclear charge experienced by electrons in different orbitals varies significantly due to electron shielding effects [2]. Using Clementi-Raimondi values, the innermost 1s electrons experience an effective nuclear charge of 77.48, while the outermost 6s electron experiences only 10.94 [2].

OrbitalEffective Nuclear Charge (Zeff)
1s77.48
2s58.37
2p74.51
3s55.76
3p56.70
3d65.51
4s44.41
4p43.55
4d41.53
4f40.65
5s27.33
5p25.17
5d20.13
6s10.94

Relativistic Effects in Gold

Gold experiences some of the most pronounced relativistic effects among all elements in the periodic table [4] [11] [26]. These effects arise from the high nuclear charge (Z = 79) causing inner electrons to approach relativistic velocities [11]. The 1s electrons in gold travel at approximately 58% of the speed of light, resulting in significant relativistic mass increase and orbital contraction [11].

The relativistic effects manifest primarily through scalar relativistic corrections and spin-orbit coupling [15] [26]. Scalar relativistic effects cause the contraction and stabilization of s and p orbitals while simultaneously expanding and destabilizing d and f orbitals [26]. This differential effect is crucial for understanding gold's unique properties, including its characteristic yellow color [4] [11].

The relativistic contraction of the 6s orbital brings it closer in energy to the 5d orbitals, facilitating s-d hybridization that would not occur in the absence of relativistic effects [13] [26]. This orbital mixing has profound implications for gold's chemical bonding and electronic properties [13]. Without relativistic effects, the nonrelativistic 5d and 6s orbital energies of gold would be similar to the 4d and 5s orbital energies of silver [26].

The color of gold directly results from relativistic effects on its electronic structure [4] [11]. The smaller energy gap between the 5d and 6s orbitals, caused by relativistic contraction, allows gold to absorb blue light frequencies while reflecting yellow light [4] [11]. This absorption occurs in the visible spectrum rather than the ultraviolet region, giving gold its distinctive appearance [11].

Relativistic effects in gold represent approximately 22% contraction of the 6s orbital radius compared to nonrelativistic calculations [11]. The magnitude of these effects places gold at the maximum of relativistic influence among the Group 11 elements (copper, silver, gold), making it an ideal system for studying relativistic quantum chemistry [26].

Electron Correlation Contributions

Electron correlation effects in gold arise from the complex many-body interactions among the 79 electrons, representing deviations from the independent electron approximation [4] [5]. These correlation effects are particularly significant in gold due to the large number of electrons and the proximity of the 5d and 6s orbitals [4] [5].

Advanced computational studies using coupled cluster methods up to pentuple excitations have revealed that electron correlation contributions are essential for accurate prediction of gold's ionization potential and electron affinity [4] [5]. Previous theoretical calculations consistently underestimated experimental values by tens of millielectron-volts until correlation effects beyond triple excitations were included [4] [5].

The most sophisticated calculations incorporating quadruple and quintuple electron interactions have achieved unprecedented accuracy, reducing discrepancies with experimental values to just a few millielectron-volts [4] [5]. This represents a ten-fold improvement over earlier theoretical predictions and demonstrates the critical importance of higher-order correlation effects in heavy atoms [4] [5].

Electron correlation in gold manifests through several mechanisms including dynamic correlation from electron-electron repulsion and static correlation from near-degeneracy of orbital energies [28] [29]. The proximity of the 5d¹⁰ and 6s¹ orbitals creates significant correlation effects that influence both ground state properties and excited state manifolds [16] [31].

Many-body perturbation theory calculations using the GW approximation have shown that correlation effects modify the sp-like bands while leaving the 5d occupied bands relatively unchanged in standard single-shot corrections [16] [31]. However, self-consistent treatments that include correlation effects on wavefunctions lower the 5d bands by approximately 0.4 electron-volts [16] [31].

The electron correlation energy in gold clusters exhibits size-dependent behavior, with correlation effects becoming increasingly important as cluster size increases [19] [33]. Computational studies on gold clusters ranging from Au₂ to Au₁₃ demonstrate that correlation effects contribute significantly to binding energies and structural stability [19] [33].

Quantum Electrodynamic Interactions

Quantum electrodynamic effects in gold represent the most sophisticated level of theoretical treatment, incorporating vacuum polarization and self-energy corrections beyond the Dirac equation [4] [5]. These effects, while smaller in magnitude than relativistic and correlation contributions, are nonetheless measurable and essential for achieving the highest theoretical accuracy [4] [5].

The most advanced calculations of gold's electronic properties include Breit corrections and full quantum electrodynamic contributions through variational methods [4] [5]. These corrections account for electron-photon interactions and magnetic interactions between electrons that are not captured in purely relativistic treatments [4] [5].

Quantum electrodynamic corrections to gold's ionization potential and electron affinity amount to several millielectron-volts, representing the final level of refinement needed to achieve agreement with experimental precision [4] [5]. The inclusion of these effects, combined with relativistic coupled cluster calculations, has resolved long-standing discrepancies between theory and experiment [4] [5].

The vacuum polarization contribution arises from virtual electron-positron pair creation in the strong Coulombic field near the gold nucleus [4] [5]. This effect modifies the effective nuclear potential experienced by electrons and contributes to the overall binding energy [4] [5]. Self-energy corrections account for the interaction of electrons with their own electromagnetic field [4] [5].

Recent theoretical developments have enabled the systematic inclusion of quantum electrodynamic effects in many-electron atoms, with gold serving as a benchmark system due to its large nuclear charge and well-characterized experimental properties [4] [5]. These calculations represent the current state-of-the-art in atomic structure theory [4] [5].

Electronic Band Structure

The electronic band structure of gold has been extensively studied using both relativistic and non-relativistic computational approaches [7] [15] [16]. Relativistic band structure calculations reveal significant reorganization of energy bands compared to non-relativistic treatments, with removal of many band crossings in the deeper valence bands [7] [15].

The band structure of metallic gold exhibits characteristic features arising from the filled 5d bands and the partially filled 6s-6p conduction band [7] [16]. The Fermi surface properties derived from relativistic calculations show excellent agreement with de Haas-van Alphen experimental measurements [7].

Many-body perturbation theory calculations using the GW approach demonstrate that correlation effects achieve an opening of the 5d-6sp interband gap of approximately 0.4 to 0.8 electron-volts [16] [31]. This correction reduces the discrepancy between theoretical predictions and experimental photoemission spectroscopy results [16] [31].

The electronic density of states near the Fermi level is dominated by s-p character bands, while the 5d bands lie approximately 2-3 electron-volts below the Fermi energy [16] [31]. The band structure calculations confirm that relativistic effects are crucial for accurately describing the electronic properties of metallic gold [15] [16].

Hybrid density functional theory calculations using the HSE functional show significant deviations from GW results, particularly for high-energy unoccupied bands where differences exceed 6 electron-volts [16] [31]. This demonstrates the importance of many-body effects for accurate band structure predictions in gold [16] [31].

The calculated band structure enables interpretation of optical measurements and electronic transport properties [7] [16]. The peaks in the imaginary part of the dielectric constant occur approximately 1 electron-volt higher than calculated band gaps, suggesting the importance of indirect transitions in gold's optical response [7].

Quantum size effects in gold thin films and nanostructures lead to discrete quantum well states that modify the bulk band structure [6]. These effects become increasingly important as gold structures approach nanoscale dimensions, leading to size-dependent electronic properties that differ significantly from bulk behavior [6].

PropertyValueReference
First Ionization Energy9.22553 eV [22]
Electron Affinity222.8 kJ/mol (2.31 eV) [18] [21]
Electronegativity2.54 [21]
Ground State Term Symbol²S₁/₂ [2] [22]
Electronic Configuration[Xe] 4f¹⁴ 5d¹⁰ 6s¹ [1] [2] [21]

Crystallographic Structure

ParameterValue (20 °C)Comment
Bravais latticeFace-centred cubicFour atoms per unit cell [1] [2]
Lattice constant a407.82 pm [3]Nearly temperature-independent up to ≈300 K
Coordination number12 [1]Closest-packed cubic stacking
3.1.1 Face-Centred Cubic Lattice

Gold crystallises exclusively in a face-centred cubic lattice to pressures ≥ 300 GPa, giving it the highest atomic packing factor attainable (0.74) and a rhombic-dodecahedral Wigner-Seitz cell [1] [2]. Under nanosecond shock compression above 223 GPa a metastable body-centred cubic polymorph coexists transiently with the cubic phase, reverting on pressure release [4] [5].

3.1.2 Lattice Parameters and Constants

The cubic cell parameter (a = 407.82 pm) yields an atomic volume of 10.21 cm³ mol⁻¹ and an ideal density of 19 300 kg m⁻³, both matching experimental measurements [6]. Size-dependent lattice contraction of ~0.2% has been observed for ∼400 Å vapour-condensed crystallites owing to surface-tension stresses [7].

3.1.3 Crystal Defects and Dislocations

Although gold is often treated as an ideal cubic metal, real crystals contain vacancies, edge and screw dislocations and twin boundaries that govern plasticity and recrystallisation [8] [9] [10]. Vacancy formation enthalpy (0.9 eV atom⁻¹) and an onset of pre-melting expansion above 0.75 Tₘ have been quantified by high-resolution X-ray diffraction [11]. Grain-boundary dislocation motion, aided by the low shear modulus, underlies gold’s extraordinary malleability.

Mechanical Properties

PropertyNumerical valueConditions
Density (ρ)19.30 g cm⁻³ [12] [6]20 °C
Specific gravity19.3 (dimensionless) [12] [13]4 °C water standard
Ultimate tensile strength220 MPa [14]Annealed wire
Vickers hardness216 MPa (≈HV 22) [6]Annealed
Brinell hardness2.45 GPa [6]10 mm/3 kN load
Young modulus E78–79 GPa [15] [6]Polycrystal
Shear modulus G27 GPa [6]
Bulk modulus K217–220 GPa [6]
Poisson ratio0.44 [6]
3.2.1 Density and Specific Gravity

High atomic weight and close packing confer a density almost twice that of lead and a specific gravity of 19.3, making gold ideal for compact value storage [12] [13].

3.2.2 Malleability and Ductility

Electron-beam studies show dislocation glide at shear stresses <40 MPa, permitting cold working to <100 nm foil or 20 µm wire without fracture [6]. Under compression one gram can be hammered to a square metre leaf only ~60 nm thick.

3.2.3 Tensile Strength and Hardness

Pure gold is relatively soft (Vickers ≈HV 22). Solid-solution hardening by 5% copper more than doubles hardness, while nano-structured alloys exceed 1 GPa tensile strength, illustrating defect-controlled strengthening [14].

3.2.4 Young’s, Shear and Bulk Moduli

The elastic moduli reflect strong metallic bonding yet remain well below steels, explaining gold’s easy shaping. Temperature elevation to 500 K lowers E by ~10% [16].

Thermal Properties

PropertyValueNotes
Melting point1064.18 °C (1337.33 K) [17] [18]
Boiling point2970 °C (3243 K) [17] [18]
Thermal conductivity318–320 W m⁻¹ K⁻¹ [17] [19] [6]Dominated by free electrons
Linear expansion coefficient14.2 ×10⁻⁶ K⁻¹ [17] [19] [6]293 K
Molar heat capacity C25.6 J mol⁻¹ K⁻¹ [20]Dulong–Petit limit
Specific heat capacity0.129–0.130 J g⁻¹ K⁻¹ [20] [21]300 K
3.3.1 Melting and Boiling Points

High cohesive energy gives gold one of the highest melting points among group 11 metals, useful for jewellery casting and electronics soldering [17].

3.3.2 Thermal Conductivity

Electron mean free paths yield a conductivity of 320 W m⁻¹ K⁻¹, surpassed only by copper and silver, enabling rapid heat spreading in semiconductor packages [17] [19].

3.3.3 Thermal Expansion Coefficient

Linear expansion of 14.2 µm m⁻¹ K⁻¹ must be accommodated in multilayer mirrors and bonding wires. Vacancy-assisted pre-melting causes non-linear expansion above ~1000 K [11].

3.3.4 Heat Capacity

Specific heat approaches the classical 3R limit; low-temperature deviations are well modelled by Debye theory with θ_D ≈ 185 K [19] [11].

Optical Properties

Spectral propertyObservationSource
ColourMetallic yellow due to 5d → 6sp interband transition at ≈2.3 eV [22]
Normal-incidence reflectivity≥95% for λ > 580 nm; falls to ≈40% at 450 nm [23]
Surface plasmon resonance (bulk film)Minima in reflectance near 520 nm at 55–75 nm thickness [23] [24]
3.4.1 Color and Reflectivity

Relativistic d-band contraction raises the threshold for interband absorption into the blue, leaving red and green light reflected to yield the characteristic lustrous yellow [22].

3.4.2 Surface Plasmon Resonance

Collective oscillation of conduction electrons produces a pronounced plasmon in thin films and nanoparticles. For spherical particles the extinction peak red-shifts from 520 nm (20 nm diameter) to ≈570 nm (100 nm) and broadens below 2 nm where quantum confinement suppresses plasmonic behaviour [23] [25] [26].

3.4.3 Absorption and Emission Spectra

Optical absorption rises steeply above 1.7 eV as d-electrons enter the sp conduction band; discrete steps appear in clusters <2 nm, confirming size-quantised energy levels [26]. Gold does not luminesce significantly in bulk, but ligand-stabilised clusters (<25 Au) exhibit molecule-like photoluminescence useful for bio-imaging [27].

Electrical Properties

PropertyNumerical valueComment
Electrical conductivity σ4.10 × 10⁷ S m⁻¹ [28]20 °C, third highest metal
Electrical resistivity ρ2.44 × 10⁻⁸ Ω m [29] [30]Residual-resistivity ratios >30 in high-purity wire
Temperature coefficient of resistivity0.0034 K⁻¹ near 293 K [31]
Volume magnetic susceptibility–3.4 × 10⁻⁵ (SI) [32]Diamagnetic
Relative permeability μᵣ0.99997 (≈1) [33]
3.5.1 Electrical Conductivity

Gold’s conductivity remains high even after oxidation exposure, making it the standard plating for low-noise electrical contacts [28].

3.5.2 Electrical Resistivity

Low resistivity combined with chemical inertness yields minimal contact resistance drift. At cryogenic temperatures resistivity approaches the ideal Bloch law limit once impurities are removed [31].

3.5.3 Magnetic Susceptibility

Gold is strongly diamagnetic; its small negative susceptibility produces slight repulsion from magnets, a useful authenticity test [32] [34]. Alloys containing ≥20% iron acquire paramagnetism, but pure gold cannot form permanent magnets [34].

Physical Description

Liquid, Other Solid
Gold-coloured powder or tiny sheets
Yellow, ductile metal, relatively soft; [HSDB]

Color/Form

Soft, yellow metal
Cubic, yellow, ductile, metallic crystals; forms red, blue, or violet colloidal suspensions.
Yellow, ductile metal, relatively soft
Yellow, soft metal, face-centered cubic structure
For more Color/Form (Complete) data for GOLD, ELEMENTAL (6 total), please visit the HSDB record page.

Exact Mass

196.966570 g/mol

Monoisotopic Mass

196.966570 g/mol

Boiling Point

2700 deg C

Heavy Atom Count

1

Density

19.3

Odor

No odor

Melting Point

1064.76 deg C

UNII

79Y1949PYO

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 483 of 486 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

VP: 1 Pa @ 1373 °C; 10 Pa @ 1541 °C; 100 Pa at 1748 °C; 1 kPa @ 2008 °C; 10 kPa @ 2347 °C; 100 kPa @ 2805 °C

Other CAS

15456-07-2
59597-42-1
7440-57-5

Absorption Distribution and Excretion

Adult human body contains less than 10 mg Au, about 50% of which is concentration in bones.
... The relative tissue distributions of trace elements in nonoccupationally exposed individuals following death /was assessed/ and ...for gold, there was no consistent pattern among tissues or organs. Gold was observed with the greatest frequency in the adrenal and aorta and in the highest concn in the aorta.

Wikipedia

Gold

Use Classification

Food additives
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

Methods of Manufacturing

Ore is treated with cyanide solution; dissolved gold cyanate is recovered by precipitation with zinc dust, aluminum, or by hydrolysis. Placer methods are also used.
In internal amalgamation, gold is separated inside crushing apparatus at same time ore is crushed. Amalgam removed from apparatus is washed free of any admixtures with water in special bowls. ...remaining mercury is pressed out of amalgam.
Crushing of ore and extraction (mechanical, amalgamation, or cyanidation) followed by electrolytic refining or chemical refining (use of chlorine or treatment with either hot nitric or sulfuric acid
Obtained as a by-product in the electrolytic refining of copper and nickel

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Miscellaneous Manufacturing
Gold: ACTIVE
Purple of cassius is delicate test for auric gold. ...gold, like other precious metals, is measured in troy weight; when alloyed with other metals, term karat is used to express amount of gold present, 24 karats being pure gold.

Analytic Laboratory Methods

Method: EPA-NERL 231.1, Gold (Atomic Absorption, Direct Aspiration); Analyte: gold; Matrix: water; Detection Level: 100 ug/l.
Method: EPA-NERL 231.2, Gold (Atomic Absorption, Furnace Technique); Analyte: gold; Matrix: water; Detection Level: 1 ug/l.
Method: OSHA ID-121, Metal and Metalloid Particulates in Workplace Atmospheres (Atomic Absorption); Analyte: gold; Matrix: air, wipes or bulks; Detection Level: 0.05 ug/l.

Clinical Laboratory Methods

Gold may be measured /in blood or urine/ by diluting sample and aspirating solution into burner of atomic absorption spectrophotometer. Absorption measurements are made at 242.8 nm using suitable gold hollow-cathode lamp.
Nondestructive neutron activation analysis of gold in kidney and liver is described.

Stability Shelf Life

Extremely inactive; not attacked by acids, air or oxygen. Superficially attacked by aq halogens at room temp.
Does not corrode in air, but is tarnished by sulfur
...Stable in basic media.

Dates

Last modified: 08-15-2023

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